1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
Description
Properties
IUPAC Name |
1,2-dimethyl-5-nitro-3-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-16(12-6-4-3-5-7-12)14-10-13(18(19)20)8-9-15(14)17(11)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHKNNPLQDPHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517340 | |
| Record name | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68285-93-8 | |
| Record name | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1,2 Dimethyl 5 Nitro 3 Phenyl 1h Indole
Direct Synthesis Approaches to the Indole (B1671886) Core
The initial and most critical phase in the synthesis of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is the construction of the substituted indole nucleus. Several classical and modern synthetic methods can be adapted for this purpose.
Domino Cyclization Reactions
Domino reactions, also known as cascade reactions, offer an efficient approach to complex molecules like polysubstituted indoles by forming multiple bonds in a single synthetic operation. Palladium-catalyzed domino reactions are particularly powerful for constructing indole rings. For instance, a plausible route to a precursor of the target molecule could involve a palladium-catalyzed domino cycloisomerization/double condensation of acetylenic acids with dinucleophiles. While a direct synthesis of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole via a domino reaction is not explicitly reported, the general principles of these reactions suggest a potential pathway. For example, a suitably substituted o-alkynylaniline could undergo a palladium-catalyzed reaction with a coupling partner to form a 2,3-disubstituted indole in one pot. The reaction proceeds through a sequence of steps including oxidative addition, carbopalladation, and reductive elimination to furnish the indole core.
A general representation of a palladium-catalyzed domino synthesis of a disubstituted indole is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product |
| o-Alkynyltrifluoroacetanilide | Aryl Halide or Vinyl Triflate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 2,3-Disubstituted Indole |
This table illustrates the general conditions for a palladium-catalyzed domino reaction to form 2,3-disubstituted indoles. The specific substrates would need to be chosen to ultimately yield the 2-methyl-3-phenyl-indole core.
[3+2] Cyclization Strategies
[3+2] cycloaddition reactions provide another powerful tool for the construction of five-membered heterocyclic rings, including the pyrrole (B145914) ring of the indole nucleus. In the context of synthesizing the target molecule, a rhodium-catalyzed [3+2] cycloaddition could be envisioned. These reactions often involve the reaction of a species containing a three-atom component with a two-atom component to form the five-membered ring. While specific examples leading directly to 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole are scarce, the general strategy is applicable. For instance, rhodium(II) catalysts are known to facilitate the reaction of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles, showcasing the potential of this approach for building substituted pyrrole rings which are central to the indole structure. acs.org
Introduction and Modification of Substituents
Once the appropriately substituted indole core is synthesized, or if a less substituted precursor is used, the next stage involves the precise introduction and modification of the required functional groups.
Nitration Reactions of Indole Precursors
The introduction of the nitro group at the C5 position is a key step. The nitration of indoles is highly dependent on the reaction conditions and the existing substituents on the indole ring. For a precursor such as 2-methyl-3-phenyl-1H-indole, direct nitration would likely be achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution. The conditions for such a reaction are summarized in the table below.
| Starting Material | Reagent | Conditions | Product |
| 2-Methyl-3-phenyl-1H-indole | Conc. HNO₃ / Conc. H₂SO₄ | 0 °C to room temperature | 2-Methyl-5-nitro-3-phenyl-1H-indole |
It is important to control the reaction temperature to avoid over-nitration or side reactions. The presence of the methyl group at C2 and the phenyl group at C3 will influence the regioselectivity of the nitration, but the 5-position is generally favored for electrophilic attack in many indole systems.
N-Alkylation (N-Methylation) Procedures
The introduction of the methyl group at the N1 position can be accomplished through N-alkylation of the corresponding NH-indole precursor, such as 2-methyl-5-nitro-3-phenyl-1H-indole. A variety of methylating agents can be employed for this transformation. eurekaselect.com Common and effective reagents include dimethyl sulfate (B86663) and methyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, making it more nucleophilic.
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Product |
| 2-Methyl-5-nitro-3-phenyl-1H-indole | Dimethyl sulfate | Sodium hydroxide (B78521) | Water/Dioxane | Room Temperature | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole |
| 2-Methyl-5-nitro-3-phenyl-1H-indole | Methyl iodide | Sodium hydride | DMF | 0 °C to Room Temperature | 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole |
The choice of base and solvent can be critical for achieving high yields and avoiding side reactions. For instance, using a strong base like sodium hydride in an aprotic polar solvent like DMF is a common and effective method. Alternatively, phase-transfer catalysis conditions with sodium hydroxide can also be employed.
C-Alkylation (C-Methylation) at Position 2
An alternative synthetic strategy could involve the C-methylation of a pre-functionalized indole at the C2 position. For instance, if a 1-methyl-5-nitro-3-phenyl-1H-indole was available, the final methyl group could be introduced at the C2 position. Direct C-H methylation of indoles at the C2 position can be challenging but has been achieved using palladium(II)/norbornene cooperative catalysis. rsc.org This method allows for the regioselective methylation of free (N-H) indoles, and could potentially be adapted for N-substituted indoles.
This approach would involve the activation of the C2-H bond by the palladium catalyst, followed by the introduction of the methyl group from a suitable methyl source. This modern catalytic approach offers a more direct route compared to traditional multi-step methods that might require the installation and subsequent removal of a directing group.
Installation of Phenyl Moiety at Position 3
The introduction of a phenyl group at the C3 position of the indole nucleus is a cornerstone of the synthesis for 1,2-dimethyl-5-nitro-3-phenyl-1H-indole. Given a precursor such as 1,2-dimethyl-5-nitro-1H-indole, the most effective and widely employed method for this transformation is a transition-metal-catalyzed cross-coupling reaction.
Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and tolerant method. youtube.commdpi.com This strategy would first require the regioselective halogenation (e.g., iodination or bromination) of the 1,2-dimethyl-5-nitro-1H-indole precursor at the C3 position. The resulting 3-haloindole serves as the electrophilic partner in the coupling reaction. This intermediate would then be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the carbon-halogen bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the C3-phenylated indole and regenerate the catalyst. youtube.com
Alternative catalyst-assisted methods for direct C-H arylation have also been developed, which could potentially install the phenyl group without the need for a pre-halogenated intermediate, thereby improving atom economy. researchgate.net
Stereoselective and Regioselective Synthesis
Stereoselectivity: The target molecule, 1,2-dimethyl-5-nitro-3-phenyl-1H-indole, is achiral and possesses no stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to the final product.
Regioselectivity: Regiocontrol is paramount in the synthesis of this polysubstituted indole. The synthetic design must ensure the precise placement of the nitro group at C5 and the phenyl group at C3. Two primary retrosynthetic pathways can be considered, with one offering superior regiochemical control.
Route B: Phenylation of a 1,2-dimethyl-5-nitro-1H-indole precursor. This represents a more regiochemically sound strategy. The C3 position of the indole ring remains the most nucleophilic and thus the most reactive site for electrophilic attack or subsequent functionalization for cross-coupling. rsc.orgnih.gov Halogenation of 1,2-dimethyl-5-nitro-1H-indole would proceed with high selectivity at the C3 position. The subsequent palladium-catalyzed cross-coupling reaction is specific to the carbon-halogen bond, ensuring that the phenyl group is installed exclusively at C3. This pathway avoids the formation of undesired regioisomers and is the preferred synthetic approach.
Catalyst-Assisted Synthetic Routes
The proposed regioselective synthesis via Suzuki-Miyaura coupling is fundamentally a catalyst-assisted process. The success of the C3-phenylation step hinges on the careful selection of the catalyst system, which includes the palladium source, a supporting ligand, a base, and an appropriate solvent.
A variety of palladium(0) and palladium(II) sources can be used, as the active Pd(0) species is typically formed in situ. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The choice of phosphine (B1218219) ligand is critical for stabilizing the catalytic species and facilitating the reaction; bulky, electron-rich biarylphosphine ligands are often highly effective for cross-coupling reactions. researchgate.netnih.gov The base is required to activate the organoboron reagent for the transmetalation step. An illustrative table of typical conditions for analogous C3-arylations of indoles is provided below.
| Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 |
This table represents typical conditions found in the literature for Suzuki-Miyaura C3-arylation of indole derivatives and does not represent experimentally verified data for the specific target compound. researchgate.netacs.org
Green Chemistry Approaches in 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole Synthesis
Applying the principles of green chemistry to the proposed synthesis can enhance its efficiency and environmental compatibility. A primary tool in this area is the use of microwave-assisted organic synthesis (MAOS). researchgate.netnih.gov
Microwave irradiation can dramatically accelerate reaction rates for palladium-catalyzed coupling reactions, often reducing reaction times from many hours to mere minutes. tandfonline.commdpi.comnih.gov This rapid heating can also lead to cleaner reactions with fewer byproducts and potentially higher yields. The proposed Suzuki-Miyaura coupling step is an excellent candidate for microwave assistance.
Further green approaches could include:
Solvent Selection: Utilizing greener solvents with lower environmental impact than traditional solvents like dioxane or DMF.
Solvent-Free Reactions: Exploring solid-state or solvent-free reaction conditions, which can be particularly effective when combined with microwave irradiation, eliminating solvent waste entirely. organic-chemistry.org
Catalyst Efficiency: Optimizing catalyst loading to minimize the use of heavy metals like palladium and developing recyclable catalyst systems.
By integrating these green methodologies, the synthesis of 1,2-dimethyl-5-nitro-3-phenyl-1H-indole can be designed to be not only chemically efficient but also environmentally responsible. researchgate.nettandfonline.com
Acknowledgment of Data Unavailability
A thorough investigation of scientific databases and literature has revealed a significant lack of specific, published research concerning the chemical reactivity and transformations of the compound 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole . While the chemical structure is known (CAS Registry Number: 68285-93-8), detailed experimental data on its reactions, including specific conditions, yields, and product characterizations, are not available in the accessible scientific literature.
The principles of chemical reactivity suggest that this molecule would likely undergo transformations characteristic of its functional groups: the nitro group, the substituted indole ring, and the methyl and phenyl substituents. For instance, the nitro group is typically susceptible to reduction, and the electron-rich indole core is prone to various electrophilic substitutions and cycloaddition reactions. However, without specific studies on 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole , any discussion of its reactivity would be speculative and based on analogies to related but distinct molecules.
To adhere to the strict requirements for scientifically accurate and verifiable information focused solely on the target compound, it is not possible to generate the requested article with detailed research findings and data tables at this time. The following sections of the proposed outline could not be substantiated with specific data for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole :
Chemical Reactivity and Transformations of 1,2 Dimethyl 5 Nitro 3 Phenyl 1h Indole
Cycloaddition Reactions and Annulation Strategies
Further experimental research is required to elucidate the specific chemical behavior of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole .
Derivatization and Functionalization of the Indole (B1671886) Scaffold
The chemical scaffold of 1,2-dimethyl-5-nitro-3-phenyl-1H-indole presents several avenues for derivatization and functionalization, allowing for the synthesis of a diverse range of analogues. The primary sites for chemical modification include the nitro group at the C-5 position, the indole ring itself, and the peripheral methyl and phenyl substituents. Research into the reactivity of the indole core, particularly when substituted with an electron-withdrawing group like the nitro moiety, provides a basis for predicting the potential transformations of this compound.
The most prominent pathway for the derivatization of 5-nitroindoles involves the chemical transformation of the nitro group. This functional group is highly susceptible to reduction, providing a gateway to a variety of other derivatives. The resulting amino group is a versatile chemical handle that can be further modified through numerous reactions.
Reduction of the 5-Nitro Group
The reduction of the nitro group on the indole scaffold to an amino group is a fundamental and widely utilized transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the indole ring and opens up new possibilities for further functionalization. A common method for this reduction is catalytic hydrogenation. For instance, the hydrogenation of 5-nitroindole (B16589) derivatives using a palladium on carbon (Pd/C) catalyst is an effective method to produce the corresponding 5-aminoindoles. d-nb.info
The resulting 5-amino-1,2-dimethyl-3-phenyl-1H-indole is a key intermediate. The amino group at the C-5 position can then undergo a variety of subsequent reactions, including acylation, alkylation, and diazotization, leading to a wide array of novel compounds.
Functionalization of the 5-Amino Group
Once the 5-amino derivative is synthesized, the primary amine offers a reactive site for the introduction of diverse functional groups. Standard amine chemistry can be applied to generate a library of compounds with modified properties.
Acylation: The 5-amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is useful for introducing a variety of acyl moieties, which can modulate the biological activity and physicochemical properties of the parent compound.
Alkylation: The nucleophilic amino group can be alkylated with alkyl halides or other alkylating agents. This allows for the introduction of linear, branched, or cyclic alkyl chains at the 5-position.
Coupling Reactions: The 5-aminoindole (B14826) can serve as a substrate in various cross-coupling reactions. For example, the Buchwald-Hartwig amination could potentially be employed to couple the amino group with aryl halides, forming diarylamine structures. mdpi.com
Diazotization and Subsequent Reactions: The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups. For example, Sandmeyer reactions could be used to replace the diazonium group with halides (Cl, Br), a cyano group, or a hydroxyl group.
The following table summarizes the potential derivatization reactions starting from the reduction of the 5-nitro group:
| Reaction Type | Reagent(s) | Functional Group Transformation | Potential Product Class |
| Nitro Reduction | H₂, Pd/C | -NO₂ → -NH₂ | 5-Aminoindole |
| Acylation | Acyl chloride, Pyridine | -NH₂ → -NHCOR | 5-Acylaminoindole |
| Alkylation | Alkyl halide, Base | -NH₂ → -NHR / -NR₂ | 5-Alkylaminoindole |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Base | -NH₂ → -NHAr | 5-Arylaminoindole |
| Sandmeyer Reaction (from diazonium salt) | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | -NH₂ → -N₂⁺ → -X | 5-Halo/Cyano-indole |
Electrophilic Substitution on the Indole Ring
The indole nucleus is generally susceptible to electrophilic substitution. However, the reactivity and regioselectivity of this reaction on the 1,2-dimethyl-5-nitro-3-phenyl-1H-indole scaffold are influenced by the existing substituents. The 5-nitro group is a strong deactivating group, which reduces the electron density of the benzene (B151609) portion of the indole ring, making electrophilic attack on this ring less favorable. msu.edu
Conversely, the pyrrole (B145914) ring of the indole system is inherently electron-rich. The N-methyl and C-2 methyl groups are activating, while the C-3 phenyl group's effect is more complex. Electrophilic attack typically occurs at the C-3 position of unsubstituted indoles, but this position is blocked in the target molecule. While electrophilic substitution at other positions of the indole ring, such as C-4, C-6, or C-7, is possible, the deactivating effect of the 5-nitro group would likely require harsh reaction conditions. stackexchange.comnih.gov Without specific experimental data on this substrate, the outcomes of such reactions remain speculative.
The user's request demands a thorough and scientifically accurate article based on specific experimental findings, including detailed data tables for each spectroscopic technique. Without access to published and verifiable primary data sources, it is not possible to generate the content as per the strict requirements of the outline.
To fulfill the request, one would need access to a laboratory's analytical report or a publication that explicitly details the synthesis and complete spectroscopic characterization of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole. Such a source could not be located through the performed searches.
Therefore, the generation of the requested article cannot be completed at this time. Writing the article would require fabricating data or using data from related but structurally different compounds, which would violate the core principles of scientific accuracy and the specific instructions provided.
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be critical in confirming the elemental formula of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, which is C₁₆H₁₄N₂O₂. This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass. Although specific experimental data for the target compound is unavailable, HRMS analysis of related nitro-indole derivatives is commonly reported in synthetic chemistry literature to confirm the identity of newly synthesized compounds. unina.it For 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, the expected exact mass of the molecular ion ([M]+) would be calculated and compared against the experimentally determined value, with a minimal mass error (typically in parts per million, ppm) confirming the elemental composition.
Table 1: Predicted HRMS Data for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
| Ion Type | Formula | Calculated Exact Mass |
| [M]⁺ | C₁₆H₁₄N₂O₂ | 266.1055 |
| [M+H]⁺ | C₁₆H₁₅N₂O₂ | 267.1133 |
| [M+Na]⁺ | C₁₆H₁₄N₂NaO₂ | 289.0953 |
Note: This table contains theoretically calculated values. Experimental verification is required.
Fragmentation Pattern Analysis
Analysis of the fragmentation pattern in a mass spectrum provides valuable information about the compound's structure. While a specific fragmentation pattern for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is not documented, patterns for related nitro-aromatic and indole (B1671886) compounds have been studied. tsijournals.com
Upon ionization, the molecular ion would likely undergo a series of fragmentation steps. Key fragmentation pathways for aromatic nitro compounds often involve the loss of NO₂ (46 Da) and NO (30 Da). The indole ring itself can undergo characteristic cleavages. For 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, one could anticipate the following potential fragmentation pathways:
Loss of a methyl group (-CH₃): Fragmentation of the methyl groups at the N1 or C2 positions.
Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.
Cleavage of the phenyl group (-C₆H₅): Loss of the substituent at the C3 position.
Ring cleavage: Complex fragmentation of the indole bicyclic system.
The relative abundance of these fragment ions would provide clues to the stability of different parts of the molecule.
X-ray Diffraction Analysis
X-ray diffraction, particularly on a single crystal, is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Single Crystal X-ray Structure Determination
For comparison, the crystal structure of a related compound, 3-Phenyldiazenyl-1,2-dimethyl-1H-indole, has been determined. nih.govresearchgate.net That study revealed the planarity of the indole ring system and the dihedral angle between the indole and phenyl rings. nih.govresearchgate.net A similar analysis for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole would be expected to yield detailed crystallographic information as shown in the hypothetical data table below.
Table 2: Hypothetical Crystallographic Data for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₂O₂ |
| Formula Weight | 266.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
Note: This table is illustrative and based on common crystal systems for organic molecules. Actual data requires experimental determination.
Conformational Analysis in the Solid State
The solid-state conformation of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole would be revealed by X-ray diffraction. A key conformational feature would be the dihedral angle between the plane of the indole ring system and the plane of the C3-phenyl substituent. In many 3-phenyl-indole derivatives, this angle is significant due to steric hindrance between the phenyl ring and the substituent at the C2 position (in this case, a methyl group). nih.gov
The analysis would also detail the orientation of the 5-nitro group relative to the indole plane. In many nitrophenyl derivatives, the nitro group is often found to be nearly coplanar with the aromatic ring to which it is attached, which can influence intermolecular interactions. nih.gov Furthermore, the crystal packing would be analyzed to identify any significant intermolecular forces, such as π–π stacking between indole and/or phenyl rings or hydrogen bonds, which stabilize the crystal lattice. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
No specific studies detailing quantum chemical calculations, including Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, or Non-Linear Optical (NLO) properties for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole were found in the public domain.
Density Functional Theory (DFT) Studies
Information regarding DFT studies on this compound is not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole are not present in published research.
Molecular Electrostatic Potential (MEP) Mapping
There are no available studies that present or discuss the Molecular Electrostatic Potential (MEP) map for this specific molecule.
Non-Linear Optical (NLO) Properties Prediction
Predictions or calculations of the Non-Linear Optical (NLO) properties for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole have not been reported in the scientific literature.
Conformational Analysis and Potential Energy Surfaces
Detailed conformational analysis or mapping of the potential energy surfaces for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is not available in the existing literature.
Molecular Dynamics Simulations
No records of molecular dynamics simulations being performed on 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole were identified.
Intermolecular Interactions and Crystal Packing Analysis
A thorough analysis of intermolecular interactions and crystal packing, often visualized through Hirshfeld surface analysis, provides critical understanding of how molecules arrange themselves in a solid state. This analysis elucidates the nature and relative importance of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the supramolecular architecture of a crystalline solid.
Unfortunately, a search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole. The absence of this fundamental data precludes the possibility of performing a Hirshfeld surface analysis and generating the associated data tables that would detail the specific intermolecular contacts.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters, particularly NMR chemical shifts using the GIAO method, is a valuable computational technique for structure verification and characterization. This quantum chemical calculation provides theoretical chemical shift values for each nucleus (e.g., ¹H and ¹³C) in a molecule, which can then be compared with experimentally obtained NMR spectra. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation, as well as the molecular geometry, which is ideally derived from experimental crystal structure data or a robustly optimized computational model.
Given the lack of experimental structural data for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, any theoretical prediction of its NMR chemical shifts would be purely speculative. While it is possible to build a computational model of the molecule and perform GIAO calculations, the resulting data would lack the validation that comes from comparison with experimental findings.
Biological Activity and Mechanistic Studies Excluding Clinical Human Trials
In Vitro Antimicrobial Activities
There is no specific data available in published scientific literature regarding the in vitro antimicrobial activities of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole.
Antibacterial Efficacy and Spectrum
No studies detailing the antibacterial efficacy and spectrum of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole against any bacterial strains have been found. Consequently, no data table on its minimum inhibitory concentrations (MIC) can be provided.
Antifungal Efficacy and Spectrum
There is no available research documenting the antifungal efficacy and spectrum of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole against any fungal species. Therefore, no data on its antifungal activity can be presented.
Antiviral Activities (e.g., HIV-1 Replication Inhibition, Anti-HCV)
No published studies have investigated the antiviral activities of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole.
Antituberculosis Activity
There is no specific research available on the in vitro antituberculosis activity of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole against Mycobacterium tuberculosis or other mycobacterial species.
In Vitro Antiproliferative and Anticancer Activities
No specific data from in vitro studies on the antiproliferative and anticancer activities of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole have been found in the scientific literature.
Growth Inhibition against Human Cancer Cell Lines (e.g., NCI60 panel)
There are no published results from screenings of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole against the NCI60 human cancer cell line panel or any other cancer cell lines. As a result, no data table on its growth inhibitory effects (e.g., GI50 values) can be compiled.
Tubulin Polymerization Inhibition and Microtubule Destabilization
The indole (B1671886) scaffold, particularly the 2-phenylindole (B188600) moiety, is a recognized pharmacophore in the design of agents that target tubulin, a critical protein in cell division. omicsonline.orgtandfonline.com Derivatives of 2-phenylindole have demonstrated potent inhibitory effects on tubulin polymerization, leading to the disruption of microtubule dynamics and ultimately, mitotic arrest and apoptosis in cancer cells. omicsonline.orgmdpi.com While direct studies on 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole are not extensively available, its structural similarity to known tubulin inhibitors suggests a comparable mechanism of action.
The substitution pattern on the indole ring and the phenyl group at position 3 are crucial for the potency of tubulin polymerization inhibition. The dimethyl substitution at positions 1 and 2 of the indole core in 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole likely influences its binding affinity and efficacy.
Induction of Cell Cycle Arrest and Apoptosis
A primary consequence of microtubule destabilization is the arrest of the cell cycle at the G2/M phase. nih.gov This checkpoint is a critical control point in cell division, ensuring that chromosomes are correctly aligned before segregation into daughter cells. By disrupting microtubule dynamics, indole-based tubulin inhibitors prevent the formation of a functional mitotic spindle, triggering the spindle assembly checkpoint and causing cells to accumulate in the G2/M phase.
Prolonged arrest at the G2/M phase can subsequently lead to the induction of apoptosis, or programmed cell death. This is a common mechanism for many anticancer agents that target microtubules. omicsonline.org The apoptotic cascade can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. While specific studies on 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole are limited, related 2-phenylindole derivatives have been shown to induce apoptosis in cancer cell lines. omicsonline.org
Selectivity in Cancer Cell Line Inhibition
The cytotoxic activity of 2-phenylindole derivatives has been evaluated against a range of human cancer cell lines, demonstrating varying degrees of potency and selectivity. tandfonline.com For example, certain 2-phenylindole compounds have shown significant anticancer activity against murine melanoma (B16F10), human lung cancer (A549), and human breast cancer (MDA-MB-231) cell lines. tandfonline.com The differential sensitivity of cancer cells to these compounds can be attributed to various factors, including the expression levels of different tubulin isotypes and the presence of drug efflux pumps. tandfonline.com
The structural features of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, including the lipophilicity conferred by the phenyl and methyl groups and the electronic properties of the nitro group, are expected to influence its uptake and activity in different cancer cell types. The development of selective anticancer agents is a key goal in cancer chemotherapy, aiming to maximize efficacy against tumor cells while minimizing toxicity to normal, healthy cells. Further studies would be necessary to establish a clear selectivity profile for this specific compound.
Enzymatic Inhibition Studies
Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. nih.gov The indole nucleus is a scaffold that has been explored for the development of aldose reductase inhibitors. nih.gov Structure-activity relationship studies on indole acetic acid derivatives have shown that the substitution pattern on the indole ring significantly affects their inhibitory activity. nih.gov While direct experimental data for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole is not available, the presence of the indole core suggests a potential for interaction with this enzyme. The lipophilic phenyl and methyl groups, along with the electron-withdrawing nitro group, would likely modulate its binding affinity to the active site of aldose reductase. nanobioletters.com
Phospholipase A2 (sPLA2) Inhibition
Secretory phospholipase A2 (sPLA2) is an enzyme involved in inflammatory processes, and its inhibition is a therapeutic target for various inflammatory diseases. acs.org Indole derivatives have been identified as inhibitors of sPLA2. nih.govacs.org The inhibitory activity of these compounds is influenced by the nature and position of substituents on the indole ring. nih.gov In silico and in vitro studies have demonstrated that certain indole derivatives can act as competitive inhibitors of phospholipase A2. nih.gov The structural characteristics of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole could allow it to fit into the active site of sPLA2, potentially leading to its inhibition.
Serotonin (B10506) Receptor Antagonism
The indole structure is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and, consequently, many ligands that interact with serotonin receptors. nih.gov Various indole derivatives have been synthesized and evaluated as antagonists for different serotonin receptor subtypes, such as the 5-HT2 and 5-HT6 receptors. nih.govnih.gov The affinity and selectivity of these compounds are highly dependent on the substitution pattern on the indole ring and other parts of the molecule. For instance, methyl substitution on the indole nucleus of certain 3-(4-fluorophenyl)-1H-indoles has been shown to enhance selectivity for the 5-HT2 receptor. nih.gov The 1,2-dimethyl-3-phenyl-1H-indole scaffold present in the target compound is structurally related to known serotonin receptor antagonists, suggesting a potential for similar activity.
Dual Allosteric Enzyme Inhibition Mechanisms
A thorough search of scientific databases and literature yields no specific studies investigating 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole as a dual allosteric enzyme inhibitor. The concept of dual allosteric inhibition, where a molecule binds to two distinct allosteric sites on an enzyme or enzyme complex, is a sophisticated mechanism of regulation. However, there is no available research to suggest that this particular compound exhibits such a mechanism of action.
In Vitro Anti-inflammatory and Analgesic Activities
While indole derivatives are recognized for their potential anti-inflammatory and analgesic properties, specific in vitro studies quantifying these activities for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole are not found in the reviewed literature. nih.govacs.orgnih.govmdpi.com Typically, such investigations would involve assays to measure the inhibition of inflammatory mediators (e.g., cytokines, prostaglandins) or analgesic activity in cellular models. The absence of such data prevents a detailed discussion of its potential efficacy in these areas.
Investigation of Mechanisms of Action at the Molecular Level
Identification of Molecular Targets and Pathways
There is no published research that identifies the specific molecular targets or cellular pathways modulated by 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole. Identifying such targets is a critical step in understanding a compound's mechanism of action, and this information is currently lacking for this molecule.
Biochemical Characterization of Target Interactions
Consequently, without the identification of a molecular target, no biochemical characterization of the interactions of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole can be reported. Such characterization would typically include data on binding affinity, kinetics, and the specific amino acid residues involved in the interaction, none of which are available.
Role of Nitro Group Metabolism in Biological Activity
Specific studies on the metabolism of the nitro group of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole and its direct influence on biological activity have not been reported. However, the metabolism of nitroaromatic compounds, in general, is a well-documented field. nih.gov
In biological systems, the nitro group can undergo enzymatic reduction, primarily mediated by cellular nitroreductases. This process can occur via one- or two-electron pathways. A one-electron reduction produces an unstable nitro radical anion. Under aerobic conditions, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species. Under hypoxic (low oxygen) conditions, which are common in solid tumors, further reduction can occur, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates, and ultimately the corresponding amine.
These highly reactive intermediates, particularly the nitroso and hydroxylamine species, are often responsible for the cytotoxic effects of many nitroaromatic compounds, as they can form adducts with cellular macromolecules like DNA and proteins. Therefore, it is plausible that the biological activity of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole could be significantly influenced by its reductive metabolism, especially in hypoxic environments. However, this remains a hypothesis in the absence of specific experimental data for this compound.
The following table presents a summary of the unavailable data for the specified biological activities.
| Section | Activity/Mechanism | Specific Data Available for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole |
| 6.3.4 | Dual Allosteric Enzyme Inhibition | No |
| 6.4 | In Vitro Anti-inflammatory Activity | No |
| 6.4 | In Vitro Analgesic Activity | No |
| 6.5.1 | Molecular Targets and Pathways | No |
| 6.5.2 | Biochemical Characterization | No |
| 6.5.3 | Specific Nitro Group Metabolism | No |
Structure Activity Relationship Sar Studies
Impact of Substituent Variations on Biological Potency and Selectivity
The potency and selectivity of compounds based on the 1,2-dimethyl-5-nitro-3-phenyl-1H-indole scaffold are highly sensitive to modifications of its constituent parts. Alterations to the nitro group, the phenyl ring, and the methyl groups can profoundly impact the molecule's interaction with biological targets.
The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences the electronic properties of the indole (B1671886) ring system. mdpi.com This strong electron-withdrawing effect, acting through both resonance and inductive effects, can activate the molecular scaffold, potentially making it more susceptible to interactions with nucleophilic residues in biological targets like enzymes or receptors. mdpi.com The polarity and electronic characteristics imparted by the nitro group can facilitate favorable interactions with amino acids within protein binding sites.
The position of the nitro group on the indole ring is crucial for determining biological activity. Studies on various nitro-heterocyclic compounds have shown that positional isomerism dramatically affects bioactivity. For instance, in some classes of mutagenic nitro-heterocycles, placing the nitro group at the C-5 or C-6 position leads to significant activity, whereas positioning at C-4 or C-7 results in weak or no activity. researchgate.net Specifically, the 5-nitroindole (B16589) scaffold has been identified as a key structural motif for developing novel anticancer agents, underscoring the importance of substitution at this particular position. researchgate.net
The phenyl group at the C-3 position is a key determinant of the biological activity profile. SAR studies on related 3-phenyl-1H-indole analogs have demonstrated that substituents on this phenyl ring are critical for potency. In studies of antimycobacterial agents, the unsubstituted 3-phenyl-1H-indole was found to be inactive, highlighting the necessity of functional groups on the phenyl ring. mdpi.com
The electronic nature of these substituents plays a complex role. The introduction of an electron-donating group, such as a methoxy (B1213986) group (-OCH₃) at the para-position (C-4') of the phenyl ring, has been shown to confer potent activity in certain assays. mdpi.com Conversely, attaching a mildly electron-withdrawing fluorine atom at the same position tended to reduce activity. However, a strongly electron-withdrawing trifluoromethyl group (-CF₃) at the C-4' position also produced a highly active compound. mdpi.com This indicates that the relationship is not solely dependent on electron-donating or -withdrawing capacity but also involves factors like molecular volume, hydrophobicity, and the potential for specific hydrogen bond interactions. mdpi.com For antioxidant activity in related 2-phenyl indole derivatives, the presence of electron-donating groups like hydroxyl (-OH) or methoxy on the phenyl ring was found to enhance radical scavenging properties.
The following interactive table summarizes SAR findings for a series of 3-phenyl-1H-indole analogs against Mycobacterium tuberculosis (Mtb), illustrating the impact of phenyl ring modifications. mdpi.com
| Compound ID | R (Phenyl Substituent) | R1 (Indole C-2) | R2 (Indole C-5) | MIC (µM) against Mtb H37Rv |
| 3a | H | H | H | >120.6 |
| 3b | 4-CH₃ | H | H | >120.6 |
| 3c | 4-OCH₃ | H | H | 28.0 |
| 3d | 4-F | H | H | 61.3 |
| 3h | 4-CF₃ | CH₃ | H | 18.2 |
| 3q | H | H | Cl | >109.8 |
| 3r | 4-OCH₃ | H | Cl | 19.4 |
| 3s | 4-F | H | Cl | 20.3 |
| 3t | 4-CF₃ | H | Cl | 18.2 |
Data sourced from a study on antimycobacterial 3-phenyl-1H-indoles. mdpi.com
The methyl groups at the N-1 and C-2 positions of the indole core also play significant roles in modulating biological activity.
The N-1 methyl group caps (B75204) the indole nitrogen, removing its ability to act as a hydrogen bond donor. This modification can influence binding affinity and selectivity for a target protein. In many cases, N-methylation can alter the pharmacokinetic properties of a molecule, for example, by increasing its metabolic stability or modifying its solubility. acs.org While in some series of nitro-heterocyclic compounds, N-methylation has been reported to reduce mutagenic activity, its effect is highly context-dependent. researchgate.net The addition of the methyl group can also introduce steric hindrance or favorable lipophilic interactions that alter the compound's binding orientation. acs.org
The C-2 methyl group adds steric bulk near the C-3 phenyl ring, which can influence the preferred conformation of the molecule, particularly the dihedral angle between the indole and phenyl rings. This conformational restriction can be either beneficial or detrimental to activity, depending on the shape of the target's binding site. In the aforementioned series of antimycobacterial 3-phenyl-1H-indoles, the introduction of a C-2 methyl group had varied effects. When paired with a 4-OCH₃ substituent on the phenyl ring, the C-2 methyl derivative showed reduced activity. In contrast, when combined with a 4-CF₃ group on the phenyl ring, the resulting C-2 methylated compound was one of the most potent in the series. mdpi.com This demonstrates a synergistic or antagonistic relationship between substituents at different positions.
Stereochemical Effects on Biological Activity
The parent compound, 1,2-dimethyl-5-nitro-3-phenyl-1H-indole, is an achiral molecule and does not have any stereocenters. Therefore, it exists as a single entity rather than a mixture of stereoisomers.
However, stereochemistry can become a critical factor in derivatization strategies aimed at optimizing biological activity. The introduction of chiral centers, for example, by adding chiral substituents to the phenyl ring or replacing the methyl groups with more complex chiral side chains, would lead to the formation of enantiomers or diastereomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another.
Furthermore, significant steric bulk at the C-2 position and on the ortho-positions of the C-3 phenyl ring could potentially lead to hindered rotation around the C-C single bond connecting the two rings. If this rotational barrier is large enough, it could result in atropisomerism, where the molecule becomes chiral due to this restricted rotation. These distinct, non-interconverting atropisomers could also exhibit different biological profiles.
Pharmacophore Elucidation and Derivatization Strategies
A pharmacophore model for this class of compounds represents the essential spatial arrangement of structural features responsible for their biological activity. Based on the SAR data from analogous structures, a hypothetical pharmacophore for bioactive 1,2-dimethyl-5-nitro-3-phenyl-1H-indole analogs can be proposed.
Key Pharmacophoric Features:
Aromatic/Hydrophobic Region: The 3-phenyl ring serves as a crucial aromatic and hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions within the binding pocket.
Electron-Withdrawing/H-bond Acceptor: The 5-nitro group acts as a strong electron-withdrawing feature and a potential hydrogen bond acceptor, which is critical for anchoring the molecule to the target.
Aromatic/Hydrophobic Core: The bicyclic indole scaffold provides a rigid, aromatic core structure.
Steric/Hydrophobic Pockets: The N-1 and C-2 methyl groups occupy specific spatial regions and contribute to hydrophobic interactions. Their presence or absence defines the shape of the molecule and its fit within a receptor.
This model suggests several derivatization strategies to optimize potency and selectivity:
Systematic Modification of the 3-Phenyl Ring: Synthesize and test analogs with a diverse range of substituents at the ortho-, meta-, and para-positions of the phenyl ring to probe the electronic, steric, and hydrogen-bonding requirements of the target's binding site. Based on existing data, para-substitution appears to be a promising starting point. mdpi.com
Exploration of the C-2 Position: Replace the C-2 methyl group with other small alkyl groups (e.g., ethyl) or functional groups (e.g., hydroxymethyl) to fine-tune steric and electronic interactions.
Investigation of the N-1 Substituent: While the N-1 position is methylated, replacing it with other groups (e.g., ethyl, benzyl, or small polar groups) could modulate solubility, cell permeability, and target engagement. nih.gov
Positional Isomerism of the Nitro Group: Synthesize and evaluate isomers with the nitro group at the C-4, C-6, and C-7 positions to confirm the optimal location for the desired biological activity, as the 5-nitro position may not be universally superior for all targets. researchgate.net
By systematically applying these strategies, new analogs with improved therapeutic profiles can be developed, further refining the pharmacophore model and enhancing the understanding of the SAR for this promising chemical scaffold.
Medicinal Chemistry and Computational Drug Design Considerations
In Silico Drug Design Methodologies
Computational tools are instrumental in the early stages of drug discovery for predicting the behavior of molecules and prioritizing candidates for synthesis and biological testing. For 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, these methods can provide valuable insights into its potential as a drug candidate.
Molecular Docking Simulations for Target Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, docking simulations would be employed to predict its binding affinity and mode of interaction with the active sites of various biological targets. The indole (B1671886) ring is a common motif in molecules that bind to a variety of receptors and enzymes. The presence of the nitro group, which can act as a hydrogen bond acceptor, and the phenyl group, which can engage in hydrophobic and pi-stacking interactions, are key features that would be analyzed in docking studies. The binding energy scores from these simulations can help in prioritizing this compound for further investigation against specific targets.
Virtual Screening for Lead Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole itself is a specific molecule, it can be used as a query in similarity-based virtual screening to identify other compounds with similar structural features. Conversely, if a specific biological target is of interest, large compound libraries could be screened to see if any known molecules with a similar indole scaffold show high predicted binding affinity.
Computational Prediction of ADMET Properties (Excluding Experimental Toxicity)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug design. Various computational models can be used to estimate these properties for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole. These models are typically based on the compound's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. For instance, the presence of the nitro group might influence its metabolic profile, a factor that can be predicted using in silico tools.
Table 1: Predicted Physicochemical and ADMET Properties of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 266.3 g/mol | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | - | Influences solubility and membrane permeability. |
| Polar Surface Area | - | Affects cell permeability. |
| Number of H-bond Donors | 0 | Influences binding and solubility. |
| Number of H-bond Acceptors | 2 (from nitro group) | Influences binding and solubility. |
Note: Specific numerical values for LogP, Polar Surface Area, and Oral Bioavailability would require calculation using specialized software.
Drug-Likeness Scoring and Physicochemical Profile Analysis
Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. Rules such as Lipinski's Rule of Five are often used to evaluate drug-likeness. An analysis of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole against these rules would provide an initial assessment of its potential as an orally administered drug.
Table 2: Drug-Likeness Profile of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole based on Lipinski's Rule of Five
| Lipinski's Rule | Value for Compound | Compliance |
|---|---|---|
| Molecular Weight < 500 Da | 266.3 | Yes |
| LogP < 5 | Requires calculation | - |
| H-bond Donors < 5 | 0 | Yes |
Rational Design Principles for Novel 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole Analogues
Based on the in silico analysis of the parent compound, rational design principles can be applied to create novel analogues with potentially improved properties. Structure-activity relationship (SAR) studies, guided by computational predictions, would be key. For example, modifications could include:
Modification of the Phenyl Group: Introducing various substituents on the phenyl ring could modulate binding affinity and selectivity for a target.
Alteration of the Nitro Group: The position and nature of the electron-withdrawing group could be varied to fine-tune electronic properties and metabolic stability. For instance, the nitro group could be replaced with other groups like cyano or sulfonyl.
Substitution on the Indole Ring: Exploring different substituents at other positions of the indole nucleus could lead to enhanced biological activity.
Future Research Directions and Perspectives
Exploration of Undiscovered Biological Activities
The structural features of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole suggest several avenues for exploring its biological activities. The 2-phenylindole (B188600) and 3-phenylindole cores are known to be associated with a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. omicsonline.org
Future research should systematically screen 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole against a broad panel of biological targets. High-throughput screening assays could reveal novel activities in areas such as:
Oncology: Many indole (B1671886) derivatives show potent anticancer activity. omicsonline.org Investigations could focus on its effects on various cancer cell lines, particularly those where related compounds have shown promise, such as breast and lung carcinoma. omicsonline.org
Infectious Diseases: The presence of the nitro group, a common feature in antimicrobial agents, warrants investigation into its antibacterial and antifungal properties against a range of pathogens, including drug-resistant strains. omicsonline.org
Neurodegenerative Disorders: Indole-based compounds have been studied for their potential in treating neurological conditions. Future studies could explore the neuroprotective effects of this compound in models of Alzheimer's or Parkinson's disease.
Inflammatory Conditions: The anti-inflammatory potential of 2-phenylindole derivatives has been reported. omicsonline.org Research could delve into the mechanisms by which 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole might modulate inflammatory pathways.
Development of Advanced Synthetic Methodologies
The efficient and regioselective synthesis of substituted indoles is a continuing area of interest in organic chemistry. While general methods for the synthesis of nitroindoles and phenylindoles exist, developing advanced synthetic methodologies specifically for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole and its analogs is crucial for further research and development. nih.govmdpi.com
Future synthetic research could focus on:
Greener Synthetic Routes: Developing environmentally friendly synthetic methods that minimize the use of hazardous reagents and solvents is a key goal. nih.gov
Catalytic C-H Functionalization: Palladium-catalyzed C-H functionalization has been used for the direct arylation of indoles and could be optimized for the synthesis of 3-phenyl-1H-indoles. mdpi.com
Novel Nitration Techniques: Exploring milder and more selective nitration methods for the indole ring would be beneficial to avoid harsh conditions and improve yields. nih.govresearchgate.net
Combinatorial Synthesis: The development of efficient methods for the rapid synthesis of a library of derivatives would facilitate structure-activity relationship (SAR) studies.
Deeper Mechanistic Insights through Integrated Omics Approaches
To understand the biological effects of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole at a molecular level, integrated "omics" approaches will be invaluable. These technologies can provide a comprehensive view of the cellular response to the compound.
Future research in this area should include:
Genomics and Transcriptomics: To identify the genes and signaling pathways that are modulated by the compound.
Proteomics: To analyze changes in protein expression and post-translational modifications, which can help in identifying direct protein targets.
By integrating data from these different omics levels, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover novel therapeutic applications.
Design of Highly Selective and Potent 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole Derivatives
Based on the initial biological screening and mechanistic studies, the design and synthesis of more selective and potent derivatives of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole will be a critical next step. Structure-activity relationship (SAR) studies will guide the rational design of new analogs with improved pharmacological profiles.
Key strategies for derivative design include:
Modification of the Phenyl Ring: Introducing various substituents on the 3-phenyl group to explore the impact on activity and selectivity.
Alterations at the Indole Nitrogen: Synthesizing N-substituted analogs to modulate physicochemical properties and target engagement.
Variation of the Nitro Group Position: Investigating the effect of moving the nitro group to other positions on the indole ring.
Bioisosteric Replacements: Replacing the nitro group with other electron-withdrawing groups to fine-tune the electronic properties and biological activity.
Synergistic Application of Computational and Experimental Research
The integration of computational modeling with experimental research can significantly accelerate the drug discovery and development process. researchgate.net For 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, a synergistic approach will be highly beneficial.
Future endeavors should involve:
Molecular Docking and Virtual Screening: To predict the binding modes of the compound and its derivatives to various biological targets and to identify potential new targets.
Quantum Chemical Calculations: To understand the electronic properties of the molecule and how they relate to its reactivity and biological activity. researchgate.net
Pharmacophore Modeling: To develop models that define the key structural features required for a specific biological activity, which can then guide the design of new, more potent compounds.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to prioritize compounds for further experimental testing.
By combining these computational approaches with traditional experimental validation, researchers can more efficiently navigate the complex landscape of drug discovery and unlock the full therapeutic potential of 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole and its derivatives.
Q & A
Q. What are established synthetic routes for 1,2-Dimethyl-5-nitro-3-phenyl-1H-indole, and how are reaction conditions optimized?
A common approach involves nucleophilic substitution or electrophilic aromatic substitution of indole derivatives. For example, alkylation of 5-nitroindole precursors with methylating agents (e.g., dimethyl carbonate) under basic conditions (K₂CO₃) in polar aprotic solvents like DMF yields N-methylated intermediates. Subsequent phenyl group introduction can be achieved via cross-coupling or Friedel-Crafts alkylation. Key parameters include solvent choice (DMF or MeCN), catalyst selection (e.g., I₂ for iodination), and temperature control (40–80°C), which significantly impact yields . Evidence from analogous reactions shows that iodine (10 mol%) in MeCN at 40°C for 5 hours achieves 98% yield in similar indole functionalization .
Q. What purification and characterization methods are recommended for this compound?
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is effective for isolating pure product .
- Characterization :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at δ ~3.8 ppm, nitro group deshielding effects). Discrepancies in aromatic proton splitting may require DEPT or 2D-COSY for resolution .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular ion peaks and fragmentation patterns .
- TLC : Monitor reaction progress using silica plates with UV visualization .
Q. How should researchers handle stability and storage of this compound?
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent nitro group degradation. Avoid prolonged exposure to light, moisture, or acidic conditions, which may induce decomposition or polymerization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
Discrepancies in NMR signals (e.g., unexpected splitting or integration) may arise from rotamers, paramagnetic impurities, or solvent effects. Solutions include:
Q. What strategies optimize reaction yields for challenging substitutions on the indole scaffold?
Evidence from iodination reactions (Table 1, Entry 16) suggests:
- Catalyst screening : I₂ outperforms AlCl₃ or FeCl₃ in electrophilic substitutions, likely due to milder Lewis acidity .
- Temperature modulation : Higher temps (40–80°C) accelerate kinetics but may promote side reactions; iterative DOE (Design of Experiments) can balance efficiency and selectivity .
- Additives : PEG-400 enhances solubility of hydrophobic intermediates in polar media, improving reaction homogeneity .
Q. How can the compound’s stability under physiological conditions be evaluated for bioactivity studies?
- pH stability assays : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 24/48-hour intervals.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures to guide storage protocols .
- Light exposure tests : UV-Vis spectroscopy tracks nitro group photoreactivity .
Q. What methodologies address low yields in N-alkylation steps?
- Alternative alkylating agents : Replace dimethyl carbonate with methyl iodide or trimethyloxonium tetrafluoroborate for more reactive methylation .
- Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) in biphasic systems to enhance reagent interaction .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yield .
Methodological Best Practices
Q. How should researchers design experiments to minimize batch-to-batch variability?
Q. What safety protocols are critical during large-scale synthesis?
- Hazard mitigation : Use blast shields for exothermic steps (e.g., nitro group introduction) and ensure fume hoods are rated for NOx gases .
- Waste disposal : Quench nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before aqueous disposal .
Data Analysis & Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
